molecular formula C15H17FN2 B1415027 N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine CAS No. 1038733-98-0

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine

Cat. No.: B1415027
CAS No.: 1038733-98-0
M. Wt: 244.31 g/mol
InChI Key: URTOFAPMGVOGAD-UHFFFAOYSA-N
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Description

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine is an organic compound that belongs to the class of substituted benzenediamines This compound is characterized by the presence of a benzyl group, an ethyl group, and a fluorine atom attached to the benzenediamine core

Scientific Research Applications

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    N-Alkylation: The starting material, 4-fluoro-1,2-benzenediamine, undergoes N-alkylation with benzyl chloride in the presence of a base such as potassium carbonate to form N1-benzyl-4-fluoro-1,2-benzenediamine.

    N-Ethylation: The intermediate product is then subjected to N-ethylation using ethyl iodide under basic conditions to yield N1-benzyl-N~1~-ethyl-4-fluoro-1,2-benzenediamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the amino groups can be replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted benzenediamines.

Mechanism of Action

The mechanism of action of N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Benzyl-N~1~-methyl-4-fluoro-1,2-benzenediamine
  • N~1~-Benzyl-N~1~-propyl-4-fluoro-1,2-benzenediamine
  • N~1~-Benzyl-N~1~-ethyl-4-chloro-1,2-benzenediamine

Uniqueness

N1-Benzyl-N1-ethyl-4-fluorobenzene-1,2-diamine is unique due to the presence of both benzyl and ethyl groups along with a fluorine atom. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-N-benzyl-1-N-ethyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(16)10-14(15)17/h3-10H,2,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTOFAPMGVOGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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